N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 241132-38-7
VCID: VC8092792
InChI: InChI=1S/C13H7ClF3N3OS/c14-11-10(20-5-6-22-12(20)19-11)7-18-8-1-3-9(4-2-8)21-13(15,16)17/h1-7H
SMILES: C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)OC(F)(F)F
Molecular Formula: C13H7ClF3N3OS
Molecular Weight: 345.73 g/mol

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline

CAS No.: 241132-38-7

Cat. No.: VC8092792

Molecular Formula: C13H7ClF3N3OS

Molecular Weight: 345.73 g/mol

* For research use only. Not for human or veterinary use.

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline - 241132-38-7

Specification

CAS No. 241132-38-7
Molecular Formula C13H7ClF3N3OS
Molecular Weight 345.73 g/mol
IUPAC Name 1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine
Standard InChI InChI=1S/C13H7ClF3N3OS/c14-11-10(20-5-6-22-12(20)19-11)7-18-8-1-3-9(4-2-8)21-13(15,16)17/h1-7H
Standard InChI Key CSMFNJSRPRQEOD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure comprises an imidazo[2,1-b] thiazole scaffold, a bicyclic system merging imidazole and thiazole rings. The 6-position of the thiazole ring is substituted with a chlorine atom, while the 5-position is functionalized with a methylene group linked to 4-(trifluoromethoxy)aniline. This trifluoromethoxy group introduces electronegativity and steric bulk, potentially influencing binding interactions in biological systems .

Physicochemical Parameters

While explicit data for the compound are scarce, inferences can be drawn from related structures. For instance, the precursor 2-nitro-4-(trifluoromethoxy)aniline (CAS 2267-23-4) has a molecular weight of 222.12 g/mol, a LogP of 1.62, and moderate aqueous solubility (0.125 mg/mL) . Extrapolating, the target compound likely has a higher molecular weight (~345–350 g/mol) and altered solubility due to its extended conjugated system.

Table 1: Inferred Physicochemical Properties

PropertyValue
Molecular Weight~345–350 g/mol
LogP (Predicted)3.5–4.2
Solubility (Water)<0.1 mg/mL
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Reaction Pathways

Precursor Synthesis

The synthesis of 2-chloro-6-nitro-4-(trifluoromethoxy)aniline—a potential intermediate—involves chlorination of 2-nitro-4-(trifluoromethoxy)aniline using N-chlorosuccinimide (NCS) in acetonitrile at 70°C for 4 hours, yielding 50% product . This step highlights the reactivity of the aromatic amine toward electrophilic substitution.

Imidazothiazole Formation

The imidazo[2,1-b] thiazole core likely forms via cyclocondensation reactions. For example, thiazole derivatives are often synthesized from α-haloketones and thioureas, followed by imidazole ring closure. Introducing the chloro substituent may involve halogenation under controlled conditions.

Schiff Base Formation

The final step presumably involves condensation between 6-chloroimidazo[2,1-b][1, thiazole-5-carbaldehyde and 4-(trifluoromethoxy)aniline. Such reactions typically proceed in anhydrous solvents (e.g., ethanol or DMF) with acid catalysis, forming the methylene bridge via dehydration .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ChlorinationNCS, CH₃CN, 70°C, 4h50%
CyclocondensationThiourea, α-haloketone, EtOH, Δ60–70%
Schiff Base FormationAniline, DMF, HCl, reflux40–50%

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct studies are unavailable, structural analogs exhibit antimicrobial, anticancer, and kinase-inhibitory properties. The trifluoromethoxy group enhances metabolic stability and membrane permeability, while the chloro substituent may modulate electron distribution, affecting target binding .

Enzyme Interactions

The compound’s planar heterocyclic system suggests potential intercalation with DNA or inhibition of topoisomerases. Additionally, the imidazole moiety could coordinate metal ions in enzyme active sites, analogous to histidine residues in proteins .

Applications in Research and Industry

Medicinal Chemistry

This compound serves as a scaffold for developing kinase inhibitors, particularly targeting tyrosine kinases involved in cancer progression. Its ability to penetrate the blood-brain barrier (predicted LogP ~3.5–4.2) may also position it for neuropharmacological applications .

Material Science

The conjugated π-system and electron-withdrawing groups make it a candidate for organic semiconductors or fluorescent probes. Derivatives could be tailored for optoelectronic devices by modifying substituents to adjust bandgap energies .

Comparative Analysis with Structural Analogs

Imidazothiazole Derivatives

Compounds like 6-chloroimidazo[2,1-b]thiazole-5-carboxamide exhibit antitumor activity by inhibiting PI3K/mTOR pathways. The addition of a trifluoromethoxy-aniline group in the target compound may enhance selectivity for lipid kinases .

Trifluoromethoxy-Containing Drugs

Drugs such as cefazaflur (a cephalosporin antibiotic) leverage trifluoromethoxy groups for improved pharmacokinetics. This moiety’s electronegativity and lipophilicity could similarly benefit the target compound’s bioavailability .

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